molecular formula C12H14N4O3 B1347516 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- CAS No. 94720-52-2

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-

Cat. No. B1347516
CAS RN: 94720-52-2
M. Wt: 262.26 g/mol
InChI Key: ALUIMZSYELSWQJ-UHFFFAOYSA-N
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Description

The compound “1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-” is a type of benzimidazole derivative. Benzimidazole derivatives are a class of heterocyclic compounds that have been widely studied and used in various fields, including as anthelmintic in humans1.



Synthesis Analysis

While specific synthesis methods for “1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-” were not found, benzimidazole derivatives are generally synthesized by modifying the imidazole ring1. More detailed information may be available in specialized chemical literature or databases.



Molecular Structure Analysis

The molecular formula of a similar compound, 2-(4-morpholinylmethyl)-1H-benzimidazole, is C12H15N3O, with a molecular weight of 217.272. However, the specific structure of “1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-” was not found in the searched resources.



Chemical Reactions Analysis

The specific chemical reactions involving “1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-” are not available in the searched resources. However, benzimidazole derivatives are known to exhibit a broad range of biological activities1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-” are not available in the searched resources. For a similar compound, 2-(4-morpholinylmethyl)-1H-benzimidazole, the molecular weight is 217.272.


Scientific Research Applications

Antihypertensive Activity

Sharma et al. (2010) synthesized Benzimidazole derivatives and screened them for their antihypertensive activity. They used 4-chloro-o-Phenylenediamine and condensed it with anthranilic acid in the presence of Polyphosphoric acid and different aryl aldehydes compounds with biphenyl tetrazole ring. The synthesized compounds showed significant antihypertensive activity, compared to the standard drug (Sharma, Kohli, & Sharma, 2010).

Antiparasitic Activity

Velez et al. (2022) synthesized 2-nitro-1-vinyl-1H-imidazole and demonstrated its potential as a biologically active structural subunit for anti-T. cruzi activity, showing low cytotoxicity and validating its potential for use in designing new antichagasic drugs (Velez et al., 2022).

Anticancer Activity

Romero-Castro et al. (2011) reported the synthesis of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. They evaluated the cytotoxicity against various human neoplastic cell lines, with compound 6 showing the most activity, indicating its potential as a potent anticancer agent (Romero-Castro et al., 2011).

Antimicrobial Activity

Hosamani et al. (2009) synthesized 5-nitro-2-aryl substituted-1H-benzimidazole libraries, demonstrating in vitro antimicrobial activity against a range of gram-positive and gram-negative bacteria and fungi. The compounds showed potential as antimicrobial agents with minimum inhibitory concentration (MIC) comparable to reference standards (Hosamani et al., 2009).

Relaxant Activity

Estrada-Soto et al. (2006) studied the relaxant activity of 2-(substituted phenyl)-1H-benzimidazoles on isolated rat aortic rings, identifying compounds with potential vasorelaxant leads, which could be beneficial against hypertensive diseases (Estrada-Soto et al., 2006).

Safety And Hazards

The safety and hazards associated with “1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-” are not specified in the searched resources. It is recommended to handle all chemicals with appropriate safety precautions.


Future Directions

The future directions for “1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-” are not specified in the searched resources. However, given the wide range of biological activities of benzimidazole derivatives, further research into their potential applications is likely1.


properties

IUPAC Name

4-[(6-nitro-1H-benzimidazol-2-yl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c17-16(18)9-1-2-10-11(7-9)14-12(13-10)8-15-3-5-19-6-4-15/h1-2,7H,3-6,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUIMZSYELSWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356716
Record name 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-

CAS RN

94720-52-2
Record name 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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